Xestospongin c
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Overview
Description
Preparation Methods
Xestospongin c is typically isolated from marine sponges, specifically from the Xestospongia species . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Synthetic routes for araguspongine E have also been developed, involving complex organic synthesis methods . These methods often include stereoselective epoxidation and the use of protecting group strategies to achieve the desired stereochemistry .
Chemical Reactions Analysis
Xestospongin c undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives of araguspongine E, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and reactivity of bis-1-oxaquinolizidine alkaloids . In biology and medicine, araguspongine E has shown promise as an anticancer agent, particularly in the treatment of breast cancer . It has been found to inhibit the growth of breast cancer cells and induce autophagic cell death through the suppression of receptor tyrosine kinase signaling . Additionally, araguspongine E has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of araguspongine E involves the inhibition of receptor tyrosine kinases, such as c-Met and HER2, which are key regulators of cellular growth and proliferation . By suppressing these kinases, araguspongine E induces autophagic cell death in cancer cells . This process is characterized by the formation of vacuoles and the upregulation of autophagy markers, including LC3A/B, Atg3, Atg7, and Atg16L . Additionally, araguspongine E has been shown to suppress the PI3K/Akt/mTOR signaling cascade, further promoting autophagy and cell death in cancer cells .
Comparison with Similar Compounds
Xestospongin c is part of a group of macrocyclic oxaquinolizidine alkaloids, which also includes compounds such as araguspongines A, B, C, D, F, G, H, and J . These compounds share similar structural features, including the presence of bis-1-oxaquinolizidine moieties . araguspongine E is unique in its specific stereochemistry and biological activity . For example, araguspongine C has been shown to induce autophagic cell death in breast cancer cells through a similar mechanism as araguspongine E . Other related compounds, such as xestospongin B and desmethylxestospongin B, have also been studied for their anticancer and neuroprotective properties .
Properties
Molecular Formula |
C28H50N2O2 |
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Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChI Key |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
Synonyms |
XeC compound xestospongin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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